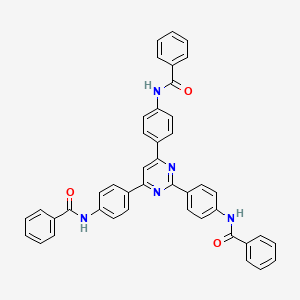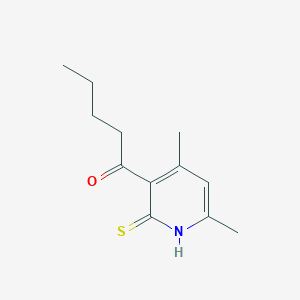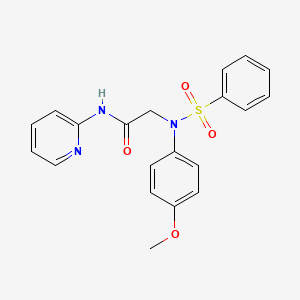
N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTB is a tridentate ligand that can be used to synthesize various metal complexes.
Aplicaciones Científicas De Investigación
N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide has been extensively studied for its potential applications in various fields such as material science, catalysis, and medicinal chemistry. This compound can be used as a ligand to synthesize metal complexes that have potential applications in catalysis. This compound-based metal complexes have been studied for their catalytic activity in various reactions such as olefin polymerization, hydrogenation, and hydroformylation.
This compound has also been studied for its potential applications in medicinal chemistry. This compound-based metal complexes have been studied for their anticancer activity. This compound-based metal complexes have been found to exhibit cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound-based metal complexes have also been studied for their potential applications in antimicrobial activity.
Mecanismo De Acción
The mechanism of action of N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide-based metal complexes in anticancer activity is not fully understood. However, it is believed that this compound-based metal complexes induce apoptosis in cancer cells by inhibiting the activity of DNA topoisomerase I and II. This compound-based metal complexes have also been found to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound-based metal complexes have been found to exhibit cytotoxic activity against cancer cells. This compound-based metal complexes have also been found to exhibit antimicrobial activity against various microorganisms such as bacteria and fungi. However, the toxicity of this compound-based metal complexes towards normal cells is a major limitation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide is a versatile ligand that can be used to synthesize various metal complexes. This compound-based metal complexes have potential applications in various fields such as catalysis and medicinal chemistry. However, the toxicity of this compound-based metal complexes towards normal cells is a major limitation.
Direcciones Futuras
There are several future directions for N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide-based metal complexes. This compound-based metal complexes can be further studied for their potential applications in catalysis. This compound-based metal complexes can also be further studied for their potential applications in medicinal chemistry. The development of this compound-based metal complexes that exhibit high selectivity towards cancer cells and low toxicity towards normal cells is an area of future research. This compound-based metal complexes can also be further studied for their potential applications in antimicrobial activity.
Métodos De Síntesis
The synthesis of N,N',N''-(2,4,6-pyrimidinetriyltri-4,1-phenylene)tribenzamide involves the reaction of 2,4,6-trichloropyrimidine with 4-aminobenzamidine in the presence of potassium carbonate. The resulting product is then reacted with 4-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain this compound.
Propiedades
IUPAC Name |
N-[4-[2,6-bis(4-benzamidophenyl)pyrimidin-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H31N5O3/c49-41(32-10-4-1-5-11-32)44-35-22-16-29(17-23-35)38-28-39(30-18-24-36(25-19-30)45-42(50)33-12-6-2-7-13-33)48-40(47-38)31-20-26-37(27-21-31)46-43(51)34-14-8-3-9-15-34/h1-28H,(H,44,49)(H,45,50)(H,46,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJSTUVRQMLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![N-benzyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5168332.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)


![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
